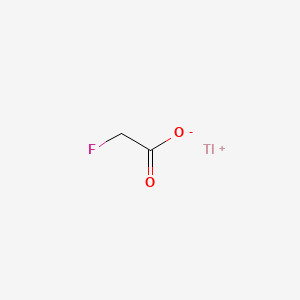

Acetic acid, fluoro-, thallium(I) salt

Description

Structure

3D Structure of Parent

Properties

CAS No. |

63905-90-8 |

|---|---|

Molecular Formula |

C2H2FO2Tl |

Molecular Weight |

281.42 g/mol |

IUPAC Name |

2-fluoroacetate;thallium(1+) |

InChI |

InChI=1S/C2H3FO2.Tl/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1 |

InChI Key |

MBYBQZYCXVTSAG-UHFFFAOYSA-M |

Canonical SMILES |

C(C(=O)[O-])F.[Tl+] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of Thallium I Fluoroacetate Systems

General Reactivity Patterns of Thallium(I) Compounds in Organic and Inorganic Systems

Thallium(I) compounds exhibit distinct reactivity patterns owing to the element's position in the periodic table and its stable +1 oxidation state. The preference for the +1 state over the +3 state is a consequence of the inert pair effect, which describes the reluctance of the 6s² electrons to participate in bonding. hhu.de In aqueous solutions, the +1 oxidation state is more stable. hhu.de

In inorganic systems, thallium(I) salts, such as halides, show poor solubility in water, a characteristic they share with analogous silver compounds. nih.gov Thallium(I) hydroxide (B78521), in contrast, is soluble in water and forms a basic solution. webelements.compilgaardelements.com Thallium(I) compounds can be prepared through the reaction of thallium metal with acids or by decomposition of other thallium compounds. For instance, thallium(I) oxide can be produced by the decomposition of thallium(I) hydroxide. webelements.com

In organic synthesis, thallium(I) compounds, particularly cyclopentadienylthallium(I), serve as valuable and mild ligand transfer reagents. hhu.de They offer an alternative to more reactive alkali metal salts for introducing cyclopentadienyl (B1206354) or other organic moieties. hhu.de Thallium(I) ethoxide is often used as a soluble and basic source of thallium in organic and organometallic chemistry. nih.gov The reactivity of organothallium compounds is influenced by the Tl-C bond, which is the least reactive among the group 13 elements. nih.gov

A key aspect of thallium(I) chemistry is its involvement in redox reactions, often in conjunction with its +3 oxidation state. The interconversion between Tl(I) and Tl(III) is a fundamental process in many of its synthetic applications. hhu.de

Table 1: Comparison of Thallium(I) and Thallium(III) Properties

| Property | Thallium(I) | Thallium(III) |

|---|---|---|

| Common Oxidation State | +1 (more stable) | +3 |

| Solubility of Halides | Generally poor | More soluble |

| Reactivity in Organic Synthesis | Mild ligand transfer reagent | Strong oxidizing agent |

| Example Compound | Thallium(I) chloride (TlCl) | Thallium(III) nitrate (B79036) (Tl(NO₃)₃) |

Role of the Fluoroacetate (B1212596) Anion as a Ligand and Leaving Group in Chemical Transformations

The fluoroacetate anion (FCH₂COO⁻) can function as a ligand in coordination complexes, binding to metal centers through its carboxylate oxygen atoms. libretexts.org As a monodentate ligand, it coordinates to a metal ion through one of the oxygen atoms. It can also act as a bidentate ligand, either by chelating to a single metal center or by bridging between two metal centers. The presence of the highly electronegative fluorine atom can influence the electronic properties of the carboxylate group, affecting its coordination behavior.

In the context of thallium(I) fluoroacetate, the fluoroacetate anion would coordinate to the Tl⁺ ion. The coordination chemistry of thallium(I) is known to be flexible, often exhibiting variable coordination numbers and geometries, which is partly attributed to the stereochemically active lone pair of electrons on the Tl⁺ ion. nih.gov This flexibility suggests that the fluoroacetate ligand could adopt different coordination modes within a thallium(I) fluoroacetate system.

As a leaving group in nucleophilic substitution reactions, the effectiveness of an anion is generally inversely related to its basicity; weaker bases are typically better leaving groups. libretexts.org The fluoroacetate anion is the conjugate base of fluoroacetic acid. While fluoroacetic acid is a stronger acid than acetic acid due to the electron-withdrawing effect of the fluorine atom, its conjugate base, fluoroacetate, is still a relatively basic anion compared to halides like iodide or bromide. nih.gov

In gas-phase studies, the leaving group ability has been shown to be directly related to the exothermicity of the reaction, with a reactivity order of iodide > trifluoroacetate (B77799) > bromide. nih.gov This suggests that in certain contexts, fluoroacetate can be a competent leaving group. However, in many common organic reactions, it is not considered as effective a leaving group as the heavier halides or sulfonates. libretexts.org The "element effect" in nucleophilic aromatic substitution shows fluorine as a good leaving group due to the high polarity of the C-F bond. nih.gov

Investigations into Intramolecular Electrophile-Fluorine Interactions in Thallium(I) Organofluorine Systems

Intramolecular interactions involving fluorine in organofluorine compounds can significantly influence their reactivity and conformation. The high electronegativity of fluorine can lead to non-covalent interactions with electrophilic centers within the same molecule. These interactions, often described as "through-space" effects, can stabilize transition states and direct the outcome of chemical reactions. acs.org

In thallium(I) organofluorine systems, such as thallium(I) fluoroalkoxides, the possibility of intramolecular interactions between the thallium(I) center and a fluorine atom on the fluoroalkoxide ligand exists. acs.org Thallium(I) is a soft Lewis acid and can interact with the weakly basic fluorine atom. These ground-state metal-organofluorine interactions have been observed in sodium and thallium(I) molecular fluoroalkoxide compounds. acs.org

Such interactions can provide a pathway for the activation and potential cleavage of the carbon-fluorine bond. The proximity of the electrophilic metal center to the fluorine atom can polarize the C-F bond, making the carbon atom more susceptible to nucleophilic attack or facilitating heterolytic cleavage of the bond. acs.org

Analysis of Carbon-Fluorine Bond Activation and Cleavage Pathways in Thallium(I) Fluoroalkoxide Derivatives

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, and its activation and cleavage represent a significant challenge. nih.govnih.gov However, the cleavage of C-F bonds can be facilitated by various reagents, including metal complexes. mdpi.comrsc.org

In the context of thallium(I) fluoroalkoxide derivatives, the thallium(I) center can play a crucial role in activating a C-F bond within the fluoroalkoxide ligand. One proposed pathway involves the intramolecular coordination of a fluorine atom to the thallium(I) center, as discussed in the previous section. This interaction can weaken the C-F bond. acs.org

Another potential mechanism involves an intermolecular process where one thallium(I) fluoroalkoxide molecule interacts with another. The thallium(I) center of one molecule could act as a Lewis acid to activate a fluorine atom on a neighboring molecule, while the alkoxide oxygen of the first molecule could act as a nucleophile to attack the carbon of the activated C-F bond.

Furthermore, the thermal decomposition of metal fluoroalkoxides has been shown to proceed via C-F bond cleavage, often leading to the formation of metal fluorides. acs.org For thallium(I) fluoroalkoxides, a similar decomposition pathway could be envisioned, where the cleavage of a C-F bond is followed by the formation of thallium(I) fluoride (B91410).

Table 2: General Strategies for C-F Bond Activation

| Activation Method | Description |

|---|---|

| Lewis Acid Catalysis | A Lewis acid interacts with the fluorine atom, polarizing the C-F bond and making the carbon more electrophilic. |

| Transition Metal-Mediated | Oxidative addition of the C-F bond to a low-valent transition metal center. mdpi.com |

| Reductive Cleavage | Single electron transfer to the organofluorine compound, leading to a radical anion that fragments to release a fluoride ion. nih.gov |

| Frustrated Lewis Pairs | A combination of a bulky Lewis acid and a bulky Lewis base that can cooperatively activate the C-F bond. |

Disproportionation Pathways and Stability of Thallium(I) Organometallic Intermediates

A characteristic feature of thallium chemistry is the tendency for compounds in intermediate oxidation states to undergo disproportionation. Organothallium(I) compounds, which are often proposed as transient intermediates in reactions, can be unstable and disproportionate to more stable thallium(0) metal and thallium(III) species. hhu.de

The stability of organothallium(I) intermediates is highly dependent on the nature of the organic ligand. While simple alkyl- and arylthallium(I) compounds are generally not isolable and readily disproportionate, certain bulky ligands can provide kinetic stabilization, slowing down the rate of disproportionation. hhu.de For example, the use of very bulky silyl (B83357) ligands has been explored to stabilize thallium(I) species, but even in these cases, disproportionation to divalent thallium and thallium metal can occur. hhu.de

The disproportionation of a transient arylthallium(I) intermediate is a key step in certain biaryl synthesis reactions where a Grignard reagent reacts with a thallium(I) halide. This process involves a sequence of redox reactions between Tl(I) and Tl(III). hhu.de

The stability of thallium(I) organometallic intermediates can be summarized as follows:

Simple Alkyl/Aryl Ligands: Generally unstable and prone to rapid disproportionation.

Bulky Ligands: Can provide some kinetic stabilization, but disproportionation may still occur.

Cyclopentadienyl Ligands: Form relatively stable, isolable organothallium(I) compounds. hhu.de

Redox Chemistry of Thallium: Interconversion Between Thallium(I) and Thallium(III) in Synthetic Applications

The redox couple of thallium(I) and thallium(III) is central to the synthetic utility of thallium compounds. Thallium(III) species are strong oxidizing agents, and their reactions often result in the formation of the more stable thallium(I) state. youtube.com Conversely, the oxidation of thallium(I) to thallium(III) is a key step in catalytic cycles involving thallium.

In organic synthesis, thallium(III) nitrate has been widely used as an oxidizing agent for a variety of functional groups, including alkenes, alkynes, and ketones. youtube.com These reactions typically involve the transfer of two electrons from the organic substrate to the Tl(III) center, which is reduced to Tl(I). The mechanism often proceeds through an initial electrophilic attack of the Tl(III) species on the substrate.

The reoxidation of Tl(I) to Tl(III) is crucial for developing catalytic processes. Various methods have been developed to achieve this oxidation, including the use of other oxidizing agents like hydrogen peroxide or electrochemical methods. rsc.org The ability to regenerate the active Tl(III) catalyst from the Tl(I) state allows for the use of smaller, catalytic amounts of the toxic thallium reagent.

An example of the synthetic application of this redox chemistry is the thallium(III)-mediated oxidative rearrangement of ketones and chalcones. acs.org In these reactions, the Tl(III) salt promotes a rearrangement of the carbon skeleton with concomitant reduction of Tl(III) to Tl(I).

Structural Elucidation and Advanced Spectroscopic Characterization of Thallium I Fluoroacetate

Single Crystal X-ray Diffraction Analysis of Thallium(I) Complexes

Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid. For thallium(I) complexes, this method provides critical insights into the coordination environment, bonding, and supramolecular architecture, which are often complex and unpredictable.

The structural chemistry of thallium(I) is marked by varied and often erratic coordination numbers and geometries. nih.gov This behavior is largely attributed to the stereochemically active 6s² lone pair of electrons on the Tl⁺ ion, a result of relativistic effects. nih.govscispace.com In the solid state, the coordination environment around the thallium(I) center in carboxylate complexes is typically asymmetric. The ligands generally occupy less than one hemisphere around the metal ion, leaving a void or gap presumed to be occupied by the lone pair. nih.govresearchgate.net

This results in distorted coordination geometries. For instance, in related thallium(I) salicylate (B1505791) and phthalate (B1215562) complexes, coordination numbers of four (TlO₄) and six (TlO₆) have been observed, with the arrangement of oxygen atoms clearly indicating a gap in the coordination sphere. researchgate.net In other functionalized benzoate (B1203000) complexes, Tl⁺ cations are found in approximate pyramidal geometries with four or five oxygen atoms forming the base and the lone pair occupying the apex. researchgate.net Therefore, it is highly probable that thallium(I) fluoroacetate (B1212596) would exhibit a similarly distorted coordination geometry with a coordination number ranging from four to six, dictated by the arrangement of oxygen and possibly fluorine atoms from neighboring fluoroacetate anions.

| Characteristic | Description | Typical Examples |

|---|---|---|

| Coordination Number | Variable, commonly ranging from 4 to 6, but can be higher. | TlO₄, TlO₆ |

| Geometry | Highly distorted, often described as pyramidal or hemispherical. | Distorted Pyramidal |

| Key Influence | Stereochemically active 6s² lone pair of electrons. | Creates a void in the coordination sphere. |

Thallium(I) carboxylates frequently form extended polymeric structures in the solid state. The primary mode of assembly involves the carboxylate groups bridging multiple thallium centers. nih.gov In thallium(I) anthranilates and salicylates, for example, the supramolecular structure is dominated by oxygen bridges between thallium atoms, leading to the formation of dimers, strings, or columns. nih.gov These dimeric Tl₂(RCOO)₂ units, featuring µ₂-bridging carboxylates, often serve as the fundamental building blocks that are further linked into one- or two-dimensional coordination polymers. researchgate.net

Weak metal-metal bonds between closed-shell metal atoms, termed metallophilic interactions, are a known phenomenon in heavy metal chemistry. manchester.ac.uk For thallium, these are referred to as "thallophilic" interactions. manchester.ac.uk Thallophilic bonds have been observed at distances between 3.4–3.8 Å. manchester.ac.uk However, in the context of thallium(I) carboxylates, these interactions are generally very weak or absent. Tl-Tl contacts in salicylate and anthranilate complexes are typically long, often close to 4.0 Å or greater, which is beyond the limit for significant bonding interactions. nih.gov In dimeric Tl₂(RCOO)₂ units found in functionalized benzoates, Tl···Tl separations are in the range of 4.2–4.4 Å. researchgate.net The formation of strong thallophilic bonds often appears to be mediated by the specific nature of the ligands and counter-ions. rsc.org Given these precedents, significant direct thallium-thallium metal-metal bonds in the crystal structure of thallium(I) fluoroacetate are considered unlikely.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Thallium(I) Environments

NMR spectroscopy is a powerful tool for probing the chemical environment of specific nuclei. For thallium(I) fluoroacetate, both the thallium and fluorine nuclei are excellent probes for structural and electronic characterization.

Thallium possesses two NMR-active isotopes, 203Tl and 205Tl, both with a nuclear spin of 1/2. cnr.it The 205Tl isotope is generally preferred for NMR studies due to its higher natural abundance (70.48%) and slightly higher receptivity, which results in narrower and more intense signals. cnr.itnorthwestern.edu

One of the most remarkable features of 205Tl NMR is its exceptionally wide chemical shift range, which spans over 7000 ppm. northwestern.edu For Tl(I) compounds specifically, the range is approximately 3000 ppm. northwestern.edu This extreme sensitivity makes the 205Tl chemical shift a highly diagnostic probe of the metal's coordination environment, including changes in ligands, solvent, and aggregation state. In solution, the observed chemical shifts can provide information on the nature of the species present, such as the degree of ion pairing or complexation. For instance, studies on thallium(I) alkoxides have shown that 205Tl chemical shifts are dependent on the nature of the alkyl group. rsc.org Spin-spin coupling between thallium isotopes (203Tl-205Tl) has also been observed in oligomeric species like the tetrameric thallium(I) alkoxides, with coupling constants (J) in the range of 2170–2769 Hz. rsc.orgrsc.org

| Property | Value |

|---|---|

| Nuclear Spin (I) | 1/2 |

| Natural Abundance | 70.476% |

| Relative Sensitivity (vs. ¹H) | 0.19 |

| Chemical Shift Range (Tl(I)) | ~3000 ppm |

| Standard Reference | Tl(NO₃)₃ in aqueous solution |

The 19F nucleus is an ideal probe for NMR spectroscopy due to its 100% natural abundance, spin of 1/2, and high sensitivity, which is approximately 83% that of the proton (¹H). alfa-chemistry.com 19F NMR is characterized by a wide chemical shift range, which minimizes signal overlap and makes it highly sensitive to subtle changes in the local electronic environment. huji.ac.il The chemical shift of the fluorine atom in the fluoroacetate anion would be diagnostic of its coordination state (e.g., free ion vs. coordinated to Tl⁺). The presence of electron-withdrawing groups typically causes a downfield shift (higher ppm values), while electron-donating groups cause an upfield shift. alfa-chemistry.com

A key feature to anticipate in the 19F NMR spectrum of thallium(I) fluoroacetate would be spin-spin coupling between the 19F and the 205Tl / 203Tl nuclei. Such heteronuclear coupling (JTl-F) would provide direct evidence of a through-bond or through-space interaction between the thallium and fluorine atoms in solution. While specific JTl-F values for this compound are not available, Tl-F coupling has been observed in other contexts. The magnitude of this coupling would be indicative of the nature and strength of the Tl-F interaction. Additionally, two-bond coupling between 19F and the methylene (B1212753) protons (²JF-H) within the fluoroacetate moiety would be expected, typically appearing as a triplet in the proton-coupled 19F spectrum. Long-range coupling over several bonds is also commonly observed in 19F NMR. thermofisher.com

| Property | Value |

|---|---|

| Nuclear Spin (I) | 1/2 |

| Natural Abundance | 100% |

| Relative Sensitivity (vs. ¹H) | 0.83 |

| Chemical Shift Range | Very wide (~800 ppm) |

| Standard Reference | CFCl₃ (Trichlorofluoromethane) |

Multi-nuclear NMR Techniques for Ligand Characterization (e.g., 1H, 13C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of thallium(I) fluoroacetate in solution. By probing the magnetic properties of atomic nuclei such as 1H, 13C, and 19F, NMR provides detailed information about the chemical environment, connectivity, and electronic structure of the fluoroacetate ligand.

The 1H NMR spectrum is characterized by the signal from the methylene protons (-CH₂-). Due to spin-spin coupling with the adjacent fluorine atom (a spin ½ nucleus), this signal is split into a doublet. The magnitude of the coupling constant (²JHF) provides insight into the geometry of the molecule.

The 13C NMR spectrum displays two primary resonances corresponding to the carboxyl carbon (-COO⁻) and the methylene carbon (-CH₂-). Both signals are split into doublets due to one-bond (¹JCF) and two-bond (²JCF) coupling with the 19F nucleus, respectively. The ¹JCF coupling is typically large, a characteristic feature of fluorinated organic compounds. rsc.orgnih.gov

While less common, NMR of the thallium nucleus itself can be performed. Thallium possesses two NMR-active isotopes, 203Tl and 205Tl, both with a nuclear spin of ½. huji.ac.il 205Tl is generally preferred due to its higher natural abundance (70.48%) and slightly greater sensitivity. huji.ac.ilnorthwestern.edu The chemical shift of thallium is highly sensitive to its chemical environment and coordination, covering a very wide range, which can provide information on the ionic character of the Tl-O bond in the salt. huji.ac.ilnorthwestern.edu

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

|---|---|---|---|---|

| 1H | ~4.5 - 5.5 | Doublet (d) | ²JHF ≈ 47 Hz | -CH₂- |

| 13C | ~170 - 180 | Doublet (d) | ²JCF ≈ 15-25 Hz | -COO⁻ |

| ~75 - 85 | Doublet (d) | ¹JCF ≈ 170-190 Hz | -CH₂F |

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Identification and Bonding Insights

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within thallium(I) fluoroacetate and probing the nature of the ionic bond between the thallium(I) cation and the fluoroacetate anion.

The spectra are dominated by the vibrational modes of the fluoroacetate ligand. Key diagnostic bands include:

C-F Stretch: A strong absorption in the FT-IR spectrum, typically found in the 1000-1100 cm⁻¹ region, is characteristic of the carbon-fluorine single bond.

Carboxylate (COO⁻) Stretches: The carboxylate group gives rise to two distinct stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). In the ionic salt, these bands are typically observed around 1580-1650 cm⁻¹ and 1350-1450 cm⁻¹, respectively. The frequency separation between these two bands (Δν = νas - νs) provides information about the coordination mode of the carboxylate group. A larger separation suggests a more covalent character, while a smaller separation is indicative of a more ionic interaction, as expected for thallium(I) fluoroacetate.

C-C Stretch: The stretching vibration of the carbon-carbon single bond is also observable, typically in the 900-950 cm⁻¹ range.

Raman spectroscopy complements FT-IR, as vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. mdpi.comnih.gov For instance, the symmetric carboxylate stretch often yields a strong Raman signal. The low-frequency region of the Raman spectrum may also provide information on the Tl-O lattice vibrations.

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Technique |

|---|---|---|

| 1580 - 1650 | Asymmetric Carboxylate Stretch (νas COO⁻) | FT-IR, Raman |

| 1350 - 1450 | Symmetric Carboxylate Stretch (νs COO⁻) | FT-IR, Raman |

| 1000 - 1100 | C-F Stretch | FT-IR |

| 900 - 950 | C-C Stretch | FT-IR, Raman |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular mass of thallium(I) fluoroacetate and to investigate its fragmentation pathways. thermofisher.com Due to the compound's ionic nature, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed.

A key feature in the positive-ion mass spectrum would be the isotopic signature of the thallium cation. Thallium has two stable isotopes, 203Tl (29.5% abundance) and 205Tl (70.5% abundance), which results in a characteristic pair of peaks separated by two mass-to-charge (m/z) units with a relative intensity ratio of approximately 1:2.4. The detection of the intact cationated molecule, [CH₂FCOOTl + H]⁺ or related species, would allow for the confirmation of the molecular weight.

In negative-ion mode, the spectrum would be expected to show a strong peak corresponding to the deprotonated fluoroacetate anion [CH₂FCOO]⁻ at an m/z of 77. thermofisher.com

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural confirmation. For the fluoroacetate anion, characteristic fragmentation would involve the loss of CO₂ (44 Da) to yield the [CH₂F]⁻ fragment. Analysis of the intact salt might show the loss of the neutral fluoroacetic acid molecule or fragmentation of the fluoroacetate ligand.

Surface Science Characterization Techniques Applied to Thallium(I) Adsorption on Material Surfaces

The interaction of thallium(I) ions with various material surfaces is a significant area of environmental and materials science research. Surface science techniques are employed to characterize the adsorption mechanisms and the nature of the surface-adsorbate interaction. While these studies often focus on the Tl⁺ ion rather than the entire salt, the findings are directly relevant to the behavior of thallium(I) fluoroacetate in contact with solid phases.

Studies on the adsorption of Tl(I) onto surfaces like alumina (B75360) nanoparticles, titanate nanotubes, and phyllosilicate minerals have identified several key mechanisms. mdpi.comnih.govrsc.org At the macroscopic level, batch adsorption experiments are used to determine the effects of pH, initial concentration, and contact time on adsorption efficiency. mdpi.com

At the molecular level, techniques like X-ray Absorption Spectroscopy (XAS) are used to probe the local coordination environment of the adsorbed thallium ions. rsc.orgrsc.org These studies can distinguish between different adsorption modes:

Ion Exchange: Tl⁺ ions can replace other cations, such as Na⁺ or H⁺, on the adsorbent surface. This is a primary mechanism for adsorption on materials like titanate nanotubes. nih.gov

Inner-Sphere Complexation: Tl⁺ can bind directly to surface functional groups (e.g., siloxane cavities on clay minerals) without an intervening water molecule. rsc.orgrsc.org This can involve the formation of strong, specific bonds.

Outer-Sphere Complexation: Hydrated Tl⁺ ions can be electrostatically attracted to a charged surface.

These advanced characterization methods reveal that Tl(I) adsorption is a complex process, often involving multiple pathways, including physisorption and chemisorption, depending on the nature of the surface and the environmental conditions. mdpi.com

Computational and Theoretical Chemistry of Thallium I Fluoroacetate Systems

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone for investigating thallium-containing systems, offering a balance between computational cost and accuracy. scispace.comrsc.org DFT methods are adept at handling the complexities of electron correlation and relativistic effects, which are significant for heavy atoms like thallium. These calculations enable the prediction of molecular geometries, reaction pathways, and various spectroscopic properties with a high degree of reliability. scispace.comrsc.org

Recent studies have employed various DFT functionals, such as B3LYP, PBE0, and M06-2X, to model thallium compounds. cnr.itnih.govmdpi.com The choice of functional and basis set is critical for obtaining accurate results, with relativistic approximations like the Zeroth-Order Regular Approximation (ZORA) often being incorporated to account for the influence of relativity on the electronic structure. cnr.itnih.gov These computational tools have been successfully applied to a range of thallium(I) and thallium(III) species, from small covalent molecules to large supramolecular complexes. cnr.itnih.gov

Computational analyses provide a detailed picture of the electronic environment and bonding characteristics within thallium(I) fluoroacetate (B1212596) and analogous complexes. These studies are crucial for understanding the nature of the interactions between the thallium cation and its surrounding ligands.

The interaction between the thallium(I) ion and ligands like fluoroacetate is a complex interplay of electrostatic and covalent contributions. Computational models show that the empty 6p orbitals on thallium(I) are available to accept electron donation from ligand lone pairs. roaldhoffmann.com In complexes with carboxylate ligands, such as benzoates, the Tl-O bonds are a primary feature, with DFT calculations helping to rationalize the observed coordination geometries. researchgate.net

Fenske-Hall molecular orbital calculations on related systems indicate that metal-metal interactions, when present, arise from the mixing of the empty 6s and 6p orbitals of one metal with the filled 6s and empty 6p orbitals of the other. researchgate.net For thallium-ligand bonds, analyses like Natural Bond Orbital (NBO) can quantify the charge transfer and orbital overlaps. For instance, in Tl-P systems, a major bonding component is the electron donation from the phosphorus 2p orbital to the thallium 6p orbital. mdpi.com This donor-acceptor model is a key aspect of the bonding in many thallium(I) complexes.

The nature of bonds between thallium and other main group elements has been extensively studied using DFT.

Tl-P Bonds : Theoretical studies on compounds with Tl≡P triple bonds show them to be very weak, despite their formulation. mdpi.com NBO and Natural Resonance Theory (NRT) analyses reveal that the bonding is complex, with significant charge donation from phosphorus to thallium. mdpi.com The calculated Tl≡P bond distances typically range from 2.31 to 2.48 Å, depending on the computational method and substituents. mdpi.com

Tl-F Bonds : The thallium-fluorine interaction is of direct relevance to thallium(I) fluoroacetate. In related compounds, remarkably large four-bond thallium-fluorine coupling constants (⁴JTl-F) of over 1200 Hz have been observed and computationally analyzed, indicating significant through-space or through-bond interactions. nih.gov DFT calculations on heavy thallium-based fluoroperovskites (TlAF₃) have also been used to investigate the structural and electronic properties, where the Tl-F interaction is a fundamental component of the crystal lattice. researchgate.net

| Bond Type | System Studied | Calculated Bond Distance (Å) | Key Computational Finding |

|---|---|---|---|

| Tl≡P | RTl≡PR | 2.313 – 2.480 | Weak triple bond with significant P(2p) to Tl(6p) electron donation. mdpi.com |

| Tl-F | [MeB(6-(CF₃)Py)₃]Tl | Not specified | Large ⁴JTl-F coupling constant (1208 Hz) observed, indicating strong interaction. nih.gov |

| Tl-Arene | Thallium(I)-benzoate complexes | 3.3 – 3.5 | Significant η⁶-interactions contribute to crystal packing. researchgate.netdeepdyve.com |

The 6s² lone pair of electrons in thallium(I) is often stereochemically active, influencing the coordination geometry around the metal center. researchgate.netdeepdyve.com This activity leads to distorted coordination environments, where ligands occupy only one hemisphere around the Tl⁺ ion. researchgate.netdeepdyve.com

Computational studies have challenged the classical textbook explanation that s-p hybridization is a prerequisite for a lone pair to become stereochemically active. nih.govscispace.comresearchgate.net Instead, DFT calculations suggest that the lone pair becomes stereochemically involved when it is forced into antibonding orbital interactions with its surroundings. nih.govresearchgate.net The system then undergoes a structural distortion to minimize these repulsive forces, balancing them against attractive electrostatic interactions. nih.govresearchgate.net This revised model, supported by quantum chemical calculations, highlights the crucial role of covalent interactions with ligands in activating the lone pair. rsc.org In many thallium(I) carboxylate structures, the Tl⁺ cations exhibit an approximate pyramidal geometry, with coordinating atoms in the basal plane and the stereochemically active lone pair presumed to occupy the apex. researchgate.netdeepdyve.com

A primary application of DFT in studying thallium(I) fluoroacetate is geometry optimization, the process of finding the lowest energy (most stable) structure of a molecule. youtube.comyoutube.com This process starts with an initial guess of the structure and iteratively adjusts atomic positions to minimize the calculated energy until a stable minimum on the potential energy surface is found. youtube.comyoutube.comnih.gov

Beyond static structures, DFT can be used to map potential energy surfaces for chemical reactions. This involves calculating the energy of the system as the geometry changes along a reaction coordinate. This approach allows for the identification of transition states and the calculation of activation energies, providing a theoretical basis for reaction mechanisms. For example, DFT modeling has been used to establish the theoretical foundation for the oxidation pathway of Tl(I) to Tl(III) on mineral surfaces. acs.org

Computational models are powerful tools for predicting and interpreting spectroscopic data. Relativistic DFT calculations have proven particularly valuable for predicting the ²⁰⁵Tl NMR chemical shifts. cnr.itnih.gov

NMR Spectroscopy : The ²⁰⁵Tl nucleus has a very wide chemical shift range (over 6000 ppm), making it highly sensitive to its chemical environment. cnr.it Relativistic DFT calculations, particularly at the ZORA-SO (spin-orbit) level with hybrid functionals like PBE0, have shown excellent performance in predicting these shifts. cnr.itnih.gov By comparing calculated chemical shifts for various possible structures with experimental values, computational methods can help confirm or discard proposed structures in solution or the solid state. cnr.itnih.govresearchgate.net

IR Spectroscopy : DFT frequency calculations can predict the vibrational spectra (e.g., IR spectra) of molecules. nih.gov These calculations help in assigning experimentally observed vibrational bands to specific molecular motions, such as the stretching or bending of bonds. This is useful for characterizing the coordination of the fluoroacetate ligand to the thallium ion.

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) is used to calculate the excited states of molecules, which allows for the prediction of electronic absorption spectra (UV-Vis). nih.gov This can help in understanding the electronic transitions responsible for the color of certain thallium complexes and interpreting their photophysical properties. nih.gov

| Spectroscopy Type | Computational Method | Predicted Property | Key Application |

|---|---|---|---|

| NMR | Relativistic DFT (ZORA-SO-PBE0) | ²⁰⁵Tl Chemical Shifts | Structural elucidation by comparing calculated and experimental shifts. cnr.itnih.gov |

| IR | DFT Frequency Calculations | Vibrational Frequencies | Assignment of vibrational modes to specific bonds. nih.gov |

| UV-Vis | Time-Dependent DFT (TD-DFT) | Electronic Transitions (λmax) | Interpretation of electronic spectra and photophysical data. nih.gov |

Theoretical Elucidation of Reaction Mechanisms and Transition State Analysis

The study of reaction mechanisms involving thallium(I) fluoroacetate is critical for understanding its synthesis, degradation, and mode of toxic action. Theoretical chemistry provides powerful tools to map out potential energy surfaces, identify intermediates, and characterize the transition states that govern reaction rates.

Computational approaches such as Density Functional Theory (DFT) are instrumental in elucidating the intricate details of chemical reactions. For a compound like thallium(I) fluoroacetate, these calculations can model its dissociation in solution, its interaction with biological targets, and potential degradation pathways. A key area of interest is the activation and cleavage of the highly stable carbon-fluorine (C-F) bond, which is a significant contributor to the compound's persistence and toxicity.

Transition state analysis helps in determining the energy barriers of a reaction. For instance, in the potential reductive elimination from metal-fluoroalkyl complexes, computational analyses can reveal stabilizing orbital interactions within the transition state structure. nih.gov Studies on palladium complexes with fluoroalkyl ligands have shown that interactions between the metal center and atoms on the fluoroalkyl group can stabilize the transition state, lowering the energy barrier for the reaction. nih.gov Similar principles would apply to reactions involving thallium(I) fluoroacetate, where the interaction between the thallium cation and the fluoroacetate anion, as well as with other reactants or solvent molecules, would be crucial in defining the reaction pathway. By calculating the geometry and energy of the transition state, researchers can predict reaction rates and understand how different factors, such as solvent or substituents, might influence the reaction's outcome.

Combined experimental and theoretical studies on related compounds, such as thiolates, have demonstrated the power of this integrated approach in disentangling complex plasmon-mediated reaction mechanisms. nih.gov For thallium(I) fluoroacetate, a similar strategy could unravel its reactivity under various environmental conditions.

Table 1: Key Computational Parameters in Transition State Analysis

| Parameter | Description | Relevance to Thallium(I) Fluoroacetate |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Determines the rate of degradation or reaction with biological molecules. |

| Transition State Geometry | The specific atomic arrangement at the highest point on the reaction coordinate. | Reveals the nature of bond-making and bond-breaking processes. |

| Imaginary Frequency | A vibrational mode with a negative force constant, unique to a transition state. | Confirms the identified structure is a true transition state and indicates the direction of the reaction coordinate. |

| Reaction Coordinate | The path of minimum energy that connects reactants to products via the transition state. | Describes the progress of the reaction from start to finish. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net For thallium(I) fluoroacetate, MD simulations can provide invaluable insights into its behavior in different environments, its conformational flexibility, and its interactions with surrounding molecules.

Conformational analysis of the fluoroacetate anion is crucial, as its shape and charge distribution dictate how it interacts with the thallium(I) cation and with biological receptors. MD simulations can explore the potential energy surface of the molecule to identify stable conformations and the energy barriers between them. nih.gov This is particularly important for understanding how the molecule might bind to the active site of an enzyme.

Furthermore, MD simulations excel at characterizing intermolecular interactions. The interaction between the "soft" thallium(I) cation and the fluoroacetate anion is not purely ionic; significant covalent and dispersion contributions are expected. MD can model these interactions in detail, both in the solid state and in solution. A study on other thallium(I) compounds highlighted the importance of Tl⋯S and Tl⋯π contacts in forming unique supramolecular structures, driven by the stereochemically active lone pair on thallium. rsc.org Similarly, MD simulations of thallium(I) fluoroacetate could reveal how it interacts with aromatic residues in proteins through cation-π interactions, a mechanism that has been computationally explored for thallium(I) with other organic molecules. researchgate.net

In a biological context, MD simulations can be used to model the binding of thallium(I) fluoroacetate to a target protein, providing details on the binding affinity and the specific amino acid residues involved in the interaction. mdpi.com This information is critical for understanding the molecular basis of its toxicity.

Table 2: Applications of Molecular Dynamics Simulations for Thallium(I) Fluoroacetate

| Application Area | Information Gained | Significance |

| Solvation Studies | Structure of the solvation shell around Tl⁺ and the fluoroacetate anion. | Predicts solubility and reactivity in different solvents. |

| Conformational Sampling | Identification of low-energy conformations of the fluoroacetate anion. | Understanding how the molecule presents itself for binding to other molecules. |

| Ion Pairing Dynamics | Analysis of the formation and dissociation of the Tl⁺-fluoroacetate ion pair. | Crucial for understanding its behavior in solution and transport across membranes. |

| Biomolecular Interactions | Simulation of the complex formed with a target protein or nucleic acid. | Elucidates the mechanism of toxicity at the atomic level. |

Advanced Computational Methods, Including Quantum Computing for Chemical Simulations

While classical computational methods like DFT and MD are powerful, they have limitations, especially for systems with strong electron correlation or when simulating quantum dynamics. Advanced methods, including those leveraging quantum computing, are emerging as a new frontier for chemical simulations. nih.govresearchgate.net

Quantum computers promise to solve certain types of problems that are intractable for even the most powerful classical supercomputers. youtube.com Simulating the electronic structure of molecules is a prime application where quantum computers could offer a significant advantage.

The Variational Quantum Eigensolver (VQE) is a hybrid quantum-classical algorithm designed to find the ground state energy of a molecule. pennylane.ai It is particularly well-suited for near-term, noisy intermediate-scale quantum (NISQ) devices. arxiv.org The VQE algorithm uses a quantum computer to prepare a trial wavefunction and measure its energy, while a classical optimizer adjusts the parameters of the wavefunction to find the minimum energy. pennylane.aiarxiv.org

Simulating thallium-containing systems is computationally challenging for classical computers due to the large number of electrons and the significant relativistic effects that influence its chemical properties. Quantum algorithms like VQE offer a potential pathway to perform highly accurate calculations on such heavy-element systems. arxiv.org While direct application of VQE to thallium(I) fluoroacetate has not yet been extensively documented in the literature, the methodology is being developed and tested on smaller molecules and systems. aps.orgresearchgate.net The goal is to extend these methods to more complex and heavier systems, which would enable a highly accurate determination of the electronic structure and properties of compounds like thallium(I) fluoroacetate, providing benchmarks for other computational methods and deeper insights into its bonding and reactivity.

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, and its cleavage is a critical step in the degradation of fluoroacetate. Theoretical simulations are essential for understanding the high energy barrier associated with this process and the mechanisms by which it can be facilitated.

Computational studies, often using combined quantum mechanics/molecular mechanics (QM/MM) methods, have been employed to investigate the C-F bond cleavage in enzymes like fluoroacetate dehalogenase. rsc.orgresearchgate.net These simulations can model the enzymatic active site in detail, identifying key amino acid residues that stabilize the transition state and catalyze the reaction. rsc.orgresearchgate.net The mechanism often involves a nucleophilic attack on the carbon atom of the C-F bond, leading to the displacement of the fluoride (B91410) ion. Theoretical calculations can map out the entire energy profile of this reaction, providing insights that can guide the design of catalysts for the degradation of fluorinated organic compounds. nih.gov

For thallium(I) fluoroacetate, theoretical simulations could explore non-enzymatic pathways for C-F bond cleavage, such as those promoted by other chemical reagents or by electrochemical means. These simulations would focus on how the thallium ion might influence the electronic structure of the C-F bond, potentially making it more susceptible to cleavage. Understanding these fundamental mechanisms is crucial for developing strategies to remediate contamination by this toxic compound. rsc.orgrutgers.edu

Table 3: Computational Methods for Studying C-F Bond Cleavage

| Method | Description | Application to Fluoroacetate |

| QM/MM | A hybrid method where the reactive center is treated with quantum mechanics and the surrounding environment (e.g., protein, solvent) is treated with molecular mechanics. | Ideal for studying enzymatic defluorination, providing a balance between accuracy and computational cost. rsc.orgresearchgate.net |

| DFT | A quantum mechanical method for calculating the electronic structure of molecules. | Used to calculate reaction energy profiles, transition state structures, and the influence of catalysts on the C-F bond. |

| Ab Initio MD | Molecular dynamics where forces are calculated "from first principles" using quantum mechanics. | Allows for the simulation of bond-breaking events and reaction dynamics without pre-defined force fields. |

Environmental Research and Biogeochemical Cycling of Thallium I Fluoroacetate

Natural and Anthropogenic Sources of Thallium and Fluoroacetate (B1212596) in Environmental Compartments

Thallium(I) fluoroacetate, a compound of significant environmental concern, originates from both natural and human-induced sources of its constituent ions: thallium (Tl) and fluoroacetate. Understanding these sources is crucial for assessing its environmental impact.

Thallium (Tl) is a naturally occurring element found in the Earth's crust, with an estimated concentration of approximately 0.7 ppm. cdc.gov It is typically associated with potassium minerals in igneous and sedimentary rocks. nih.govepa.gov Natural geologic emissions from thallium-bearing metal ore deposits near the surface or mineralized rock formations contribute to its presence in the environment. cdc.gov Thallium can be found in sulfide (B99878) ores of zinc, lead, and copper, as well as in minerals like pyrite, sphalerite, and marcasite. nih.govepa.gov

However, anthropogenic activities have significantly increased the mobilization and release of thallium into various environmental compartments. nih.govresearchgate.netnih.gov Major industrial sources include:

Smelting of sulfide ores: The processing of zinc, lead, and copper ores is a primary contributor to thallium pollution. cdc.govepa.gov

Coal combustion: Coal-burning power plants release thallium into the atmosphere, which then deposits onto land and water. cdc.govepa.govcdc.gov

Cement production: The manufacturing of cement is another significant source of atmospheric thallium emissions. cdc.govepa.govcdc.gov

Petroleum refining: This industry also contributes to thallium releases into the environment. epa.gov

Historically, thallium compounds were used in rodenticides and insecticides, but this application was banned in the United States in 1972. cdc.gov

Fluoroacetate also has both natural and anthropogenic origins. It is a potent natural toxin produced by various plant species across the globe, particularly in Australia, Brazil, and Africa, as a defense mechanism against herbivores. wikipedia.orgnih.gov At least 40 plant species, including those from the genera Gastrolobium, Gompholobium, Oxylobium, Nemcia, and Acacia, are known to produce fluoroacetate. wikipedia.org

The primary anthropogenic source of fluoroacetate is its use as a pesticide. Sodium fluoroacetate, also known as Compound 1080, has been used to control pest animal populations, such as coyotes. epa.gov

Environmental Distribution and Transport Mechanisms in Air, Water, Soil, and Sediments

Once released, thallium and fluoroacetate are distributed and transported through various environmental pathways.

Thallium released into the atmosphere from industrial activities can travel long distances before being deposited onto soil and water surfaces. nih.gov In aquatic systems, thallium compounds are generally water-soluble, which makes them highly mobile. cdc.govresearchgate.netnih.gov The leaching of thallium from ore processing operations is a major source of elevated concentrations in water bodies. epa.gov In soil, thallium can be sorbed to soil particles, but its high water solubility allows it to be mobile and potentially leach into groundwater. cdc.govnih.gov Consequently, it can be taken up by plants and enter the food chain. nih.govcdc.gov

Fluoroacetate is also highly soluble in water, giving it the potential to be mobile in the environment. wikipedia.org It can leach through the soil profile and potentially contaminate groundwater. epa.gov However, its persistence in water can be limited as it can be broken down by aquatic organisms. wikipedia.org

The environmental behavior of thallium is significantly influenced by its chemical form, or speciation. In the environment, thallium primarily exists in two oxidation states: thallium(I) (Tl⁺) and thallium(III) (Tl³⁺). canada.capublish.csiro.auwikipedia.org The monovalent Tl(I) ion is the more stable and common form in most natural waters. researchgate.net

The mobility of Tl(I) is affected by several factors:

pH: The pH of the surrounding medium plays a critical role in the sorption of Tl(I) to soil and sediment particles. Studies have shown that the adsorption of Tl(I) onto various materials, including microplastics, is pH-dependent. frontiersin.org An increase in pH can lead to the deprotonation of functional groups on surfaces, which can enhance the adsorption of Tl(I). frontiersin.org Conversely, at lower pH, increased competition from hydrogen ions (H⁺) can reduce Tl(I) adsorption. frontiersin.org In some soil types, particularly organic-rich soils, lower pH can increase the mobility of thallium. nih.gov

Organic Complexation: Thallium(I) can form complexes with organic matter, such as humic acids. epa.gov While the complexation between Tl(I) and humic acids is considered relatively low, the presence of these organic substances can still alter the sorption of Tl(I) onto minerals and sediments. nih.gov In contrast, Tl(III) is more prone to forming stable complexes with organic ligands. rsc.org The interaction with organic matter can influence the transport and bioavailability of thallium in both aquatic and terrestrial environments. epa.gov

Biogeochemical Transformations and Environmental Fate

The ultimate fate of thallium and fluoroacetate in the environment is determined by various biogeochemical processes.

Fluoroacetate is biodegradable and can be broken down by a variety of microorganisms found in soil and water. wikipedia.orgdoc.govt.nz This microbial degradation is a key process in its environmental dissipation. The primary mechanism involves the cleavage of the strong carbon-fluorine bond by an enzyme called haloacetate halidohydrolase, also known as fluoroacetate dehalogenase. nih.govnih.gov This enzymatic reaction hydrolyzes fluoroacetate to produce non-toxic glycolate (B3277807) and fluoride (B91410) ions. nih.govoup.com

Numerous bacteria and fungi have been identified as capable of degrading fluoroacetate. These include species from the genera Pseudomonas, Fusarium, Acinetobacter, Arthrobacter, Aureobacterium, Bacillus, Weeksella, Streptomyces, Aspergillus, Cryptococcus, and Penicillium. wikipedia.orgdoc.govt.nznih.gov More recently, bacteria from the genera Burkholderia, Stenotrophomonas, Paenibacillus, Cupriavidus, Staphylococcus, Ancylobacter, and Ralstonia have also been shown to degrade this compound. researchgate.net A bacterium from the phylum Synergistetes, isolated from the rumen of cattle, can degrade fluoroacetate anaerobically into fluoride ions and acetate. nih.govoup.com

The rate of degradation can be influenced by environmental factors such as temperature. doc.govt.nz

Thallium is not an essential element for living organisms and is toxic even at low concentrations. nih.govcanada.ca It can be readily taken up by a wide range of aquatic and terrestrial organisms, leading to bioaccumulation and bioconcentration. cdc.govresearchgate.netnih.gov

In aquatic environments, thallium can be absorbed by phytoplankton, macrophytes, invertebrates, and fish. cdc.govnih.govepa.gov The uptake and accumulation of thallium in aquatic organisms are influenced by factors such as the concentration of thallium in the water, exposure duration, and the presence of other ions, particularly potassium. nih.gov The chemical similarity between Tl(I) and potassium ions (K⁺) can lead to Tl(I) being taken up through potassium transport channels. nih.gov Increased potassium levels in the water can inhibit thallium accumulation in aquatic organisms. canada.ca Bioconcentration factors (BCFs), which measure the accumulation of a chemical in an organism from the surrounding water, have been reported to be as high as 100,000 in freshwater fish and 150,000 in marine invertebrates. epa.gov

Terrestrial plants can absorb thallium from the soil, leading to its entry into the terrestrial food chain. cdc.govcdc.govresearchgate.net This can result in elevated concentrations in vegetables and fruits grown in contaminated soil. cdc.govnih.govcdc.gov Animals that consume these plants can then accumulate thallium in their tissues, with the highest concentrations often found in the liver, brain, and kidneys. canada.caresearchgate.net

The two stable isotopes of thallium, ²⁰³Tl and ²⁰⁵Tl, can be used as powerful tools in environmental research. geoscienceworld.org The relative abundance of these isotopes can vary depending on the source of the thallium and the biogeochemical processes it has undergone. This isotopic variation, or fractionation, allows scientists to "fingerprint" different sources of thallium contamination. geoscienceworld.org

Thallium stable isotope geochemistry has been applied to:

Source Fingerprinting: By analyzing the isotopic composition of thallium in different environmental samples (e.g., soil, water, sediments, ore deposits), it is possible to trace the origin and pathways of thallium pollution. geoscienceworld.orgresearchgate.net For example, studies have used thallium isotopes to distinguish between mineralized and unmineralized zones in mining areas. geoscienceworld.org

Redox Condition Reconstruction: The isotopic composition of thallium can also provide insights into the past and present redox (reduction-oxidation) conditions of an environment. geoscienceworld.orgresearchgate.net This is because the processes that lead to the burial of manganese oxides, which readily adsorb thallium, can cause isotopic fractionation. fsu.edu Therefore, the thallium isotopic record in sedimentary rocks can be used to reconstruct changes in ocean oxygenation over geological timescales. researchgate.netfsu.edu The correlation of thallium isotope values with redox indicators like the uranium/thorium ratio (U/Th) further supports its use in reconstructing paleo-redox environments. geoscienceworld.orgresearchgate.net

Advanced Analytical Methodologies for Detection and Quantification of Thallium I Fluoroacetate

Analytical Approaches for Thallium(I) and Thallium(III) Speciation

Thallium exists primarily in two oxidation states in the environment: thallium(I) (Tl⁺) and thallium(III) (Tl³⁺). researchgate.net The Tl(I) ion is the more stable and predominant species in aqueous environments, while Tl(III) is more stable in organic compounds. researchgate.netrsc.org Because the toxicity and bioavailability of thallium are dependent on its redox state, distinguishing between these species is crucial for a comprehensive toxicological assessment. rsc.orgpublish.csiro.au

Several analytical approaches have been developed for thallium speciation. These methods typically involve a separation step followed by detection. Commonly used separation techniques include extraction, ion exchange, and ion chromatography. researchgate.net For instance, a solid phase extraction (SPE) method has been developed using alumina (B75360) coated with sodium dodecyl sulfate. In this system, Tl(III) is complexed with diethylenetriaminepentaacetate (B1229326) (DTPA) and retained on the sorbent, while Tl(I) passes through, allowing for their separation. nih.govresearchgate.net The separated species are then typically quantified using a sensitive detection method like inductively coupled plasma mass spectrometry (ICP-MS). nih.gov Chromatographic separation is another key method, where Tl(I) exists as a cation and Tl(III) can be stabilized as a large anionic complex (e.g., [Tl(III)DTPA]²⁻), enabling separation via cation or anion exchange mechanisms. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Thallium Analysis

For the determination of total thallium content, inductively coupled plasma mass spectrometry (ICP-MS) and inductively coupled plasma optical emission spectrometry (ICP-OES) are powerful and widely employed techniques. rsc.orgtandfonline.com ICP-MS is one of the most broadly used instrumental methods for determining trace and ultra-trace levels of metals in biological and environmental samples. nih.govnih.gov It is favored for its high resolution, exceptional sensitivity, and low detection limits, which are often two to three times lower than those of ICP-OES. nih.gov The technique involves introducing a sample into an argon plasma, which atomizes and ionizes the thallium atoms. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio (m/z), allowing for highly specific and sensitive quantification. researchgate.net

ICP-OES operates on a similar principle of atomization and excitation in an argon plasma, but it measures the characteristic light emitted as the excited atoms and ions relax to a lower energy state. usda.govresearchgate.net While generally less sensitive than ICP-MS, ICP-OES is a robust technique suitable for analyzing samples with higher concentrations of thallium and is less susceptible to certain types of interferences. rsc.orgnih.gov Both methods require sample digestion, typically using strong acids, to break down the sample matrix before analysis. nih.govusda.gov

Comprehensive Method Validation Parameters: Linearity, Accuracy, Precision, Limits of Detection, and Quantitation

The validation of any analytical method is critical to ensure the reliability and accuracy of the results. For the determination of thallium by ICP-MS, method validation involves a rigorous assessment of several key parameters. nih.govtandfonline.com

Linearity: This parameter establishes the concentration range over which the instrument's response is directly proportional to the analyte concentration. For thallium analysis in rodent plasma using ICP-MS, a linear calibration was demonstrated from 1.25 to 500 ng/mL. nih.govtandfonline.com

Accuracy: Accuracy measures the closeness of a measured value to the true value. It is often expressed as the percent recovery of a known amount of spiked analyte. In food matrices, intraday accuracy for thallium has been reported to range from 82.06% to 119.81%. nih.govresearchgate.net

Precision: Precision refers to the degree of agreement among repeated measurements under the same conditions and is typically expressed as the relative standard deviation (RSD). For thallium analysis, intraday precision has been shown to be ≤0.8%, with interday precision at ≤4.3%. nih.govtandfonline.comresearchgate.net

Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov For thallium in rodent plasma, an LOD of 0.0370 ng/mL and an LOQ of 1.25 ng/mL have been achieved. nih.govtandfonline.com In various food matrices, the method limit of detection (MLOD) ranged from 0.0070 to 0.0498 µg/kg. nih.govresearchgate.net

The following table summarizes typical validation parameters for the determination of thallium using ICP-MS.

| Parameter | Matrix | Value/Range | Reference |

|---|---|---|---|

| Linearity (Correlation Coefficient, R²) | Food Matrices | > 0.999 | nih.gov |

| Linear Range | Rodent Plasma | 1.25 - 500 ng/mL | nih.gov |

| Accuracy (Intraday) | Rodent Plasma | -5.6% to -1.7% (Relative Error) | nih.gov |

| Accuracy (Interday) | Food Matrices | 92.05% to 110.44% (Recovery) | nih.gov |

| Precision (Intraday RSD) | Rodent Plasma | ≤ 0.8% | nih.gov |

| Precision (Interday RSD) | Food Matrices | 1.09% to 9.79% | nih.gov |

| Limit of Detection (LOD) | Rodent Plasma | 0.0370 ng/mL | nih.gov |

| Limit of Quantitation (LOQ) | Rodent Plasma | 1.25 ng/mL | nih.gov |

Chromatographic Separation Techniques (Gas Chromatography, High-Performance Liquid Chromatography, Ion Chromatography) Coupled with Mass Spectrometry for Fluoroacetate (B1212596) Analysis

The analysis of the fluoroacetate anion requires different methodologies than those used for thallium. Chromatographic techniques coupled with mass spectrometry (MS) are the preferred methods due to their high selectivity and sensitivity. thermofisher.comthermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS): Historically, GC-MS has been used for fluoroacetate analysis. However, because fluoroacetic acid is non-volatile, this method typically requires a time-consuming derivatization step to convert the analyte into a volatile compound before it can be analyzed by GC. thermofisher.comnih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides a powerful tool for the direct analysis of fluoroacetate in aqueous samples, eliminating the need for derivatization. nih.govrsc.org Reversed-phase chromatography using a C8 column has been successfully employed to separate the fluoroacetate anion from matrix components. nih.govrsc.org The use of tandem mass spectrometry (MS/MS) allows for highly selective detection by monitoring specific precursor-to-product ion transitions, which confirms the analyte's identity and allows for accurate quantification. nih.govsciex.com

Ion Chromatography-Mass Spectrometry (IC-MS): Ion chromatography is an ideal technique for analyzing the fluoroacetate anion, as it is ionized at typical pH levels of potable water. thermofisher.comnih.gov IC separates ions based on their interaction with a stationary phase resin. When coupled with an MS detector, IC-MS offers a sensitive and selective method for the direct analysis of fluoroacetate in water samples without derivatization or extensive sample pretreatment. thermofisher.comthermofisher.com The combination of chromatographic retention time with the specific mass-to-charge ratio from the MS detector ensures reliable identification and quantification. thermofisher.comthermofisher.com

| Technique | Sample Pre-treatment | Advantages | Detection Limit (in Water) | Reference |

|---|---|---|---|---|

| GC-MS | Derivatization required | High sensitivity | Sub-part-per-billion | nih.gov |

| LC-MS/MS | Filtration, minimal processing | Direct injection, high throughput, no derivatization | 0.4 µg/L | nih.govrsc.org |

| IC-MS | Direct injection, minimal processing | Ideal for ionized analytes, no derivatization | Sub-ppb concentrations | thermofisher.com |

Electrochemical Sensing and Voltammetric Techniques for Ultrasensitive Thallium Detection

Electrochemical methods offer a highly sensitive, cost-effective, and portable alternative to laboratory-based spectrometric techniques for thallium detection. sciencepublishinggroup.commmu.ac.uk Among these, anodic stripping voltammetry (ASV) is particularly well-suited for trace and ultra-trace determination of heavy metals, including thallium. sciencepublishinggroup.comscirp.orgscirp.org

The ASV process involves two main steps. First, a preconcentration step where thallium ions in the sample are reduced and deposited onto the surface of a working electrode (such as a mercury film or bismuth film electrode) by applying a negative potential. sciencepublishinggroup.comuw.edu.pl Second, a stripping step where the applied potential is scanned in the positive direction, causing the deposited thallium to be oxidized (stripped) back into the solution. This stripping process generates a current peak whose height is proportional to the concentration of thallium in the sample. sciencepublishinggroup.com Techniques like differential pulse anodic stripping voltammetry (DPASV) and square wave anodic stripping voltammetry (SWASV) are often used to enhance sensitivity and resolve the stripping peak from background currents. sciencepublishinggroup.comnih.gov These methods can achieve very low detection limits, often in the nanomolar or parts-per-billion (ppb) range. nih.govacs.org

Development and Characterization of Functionalized Carbon Nanotube Composites in Thallium(I) Sensing

To further improve the performance of electrochemical sensors, novel electrode materials are continuously being developed. Multi-walled carbon nanotubes (MWCNTs) are highly attractive for use in thallium sensing due to their large surface area, high electrical conductivity, and the ease with which they can be functionalized. mdpi.comworktribe.com

In solid-contact ion-selective electrodes (SC-ISEs), MWCNTs can be used as an ion-to-electron transducer layer between the underlying conductor (e.g., a gold plate) and the ion-selective membrane. mdpi.com This design leads to a more stable potential and lower membrane resistance. mdpi.com For Tl(I) sensing, the membrane can be incorporated with a neutral carrier, such as dibenzo-18-crown-6, which selectively binds Tl(I) ions. mdpi.com

In voltammetric sensors, glassy carbon electrodes can be modified with nanocomposites containing MWCNTs. nih.gov For example, a sensor using a nanocomposite of MnO₂ magnetic sepiolite (B1149698) and MWCNTs has been shown to facilitate electron transfer and enhance the stripping peak currents for Tl(I). nih.gov Such a sensor demonstrated a wide linear range (0.1–1500 ppb) and a very low detection limit of 0.03 ppb for Tl(I). nih.gov The functionalization of MWCNTs with specific chemical groups, like 3-amino-1,2,4-triazole-5-thiol, can create selective binding sites for thallium, further improving the sensor's selectivity and reproducibility. worktribe.com

Specialized Spectrometric Techniques for Thallium: X-ray Fluorimetry and Neutron Activation Analysis

Beyond the more common ICP-based and electrochemical methods, other spectrometric techniques can be used for thallium analysis. nih.gov

X-ray Fluorescence (XRF) Spectrometry: XRF is an elemental analysis technique valued for its simplicity, speed, and non-destructive nature. nih.govproquest.com It works by irradiating a sample with X-rays, causing the atoms within the sample to emit secondary (or fluorescent) X-rays at energies characteristic of each element. While conventional XRF has relatively low sensitivity, advancements such as monochromatic excitation X-ray fluorescence (ME-XRF) have significantly improved performance. proquest.comresearchgate.net ME-XRF has been validated as a suitable alternative to ICP-MS for measuring trace levels of thallium in biological samples, offering a simpler and faster method for detection. nih.govresearchgate.net For instance, ME-XRF has achieved a limit of detection for thallium in hair samples of 0.03 µg/g. nih.gov

Neutron Activation Analysis (NAA): NAA is a highly sensitive nuclear analytical technique used for determining the elemental composition of a wide variety of materials. researchgate.netnih.gov The process involves bombarding a sample with neutrons, which causes some atoms to become radioactive. As these radioactive isotopes decay, they emit gamma rays with specific energies that are characteristic of the original element. NAA is extremely sensitive for many elements, including thallium, and is considered a primary or reference method because it is often based on different physical principles than other techniques. researchgate.net However, its use is limited by the need for a nuclear reactor, making it less accessible than other methods. nih.gov

Advanced Applications in Materials Science and Catalysis Research

Thallium(I) Compounds as Catalysts and Reagents in Advanced Organic Synthetic Methodologies

Thallium compounds have been established as potent reagents in organic synthesis, capable of facilitating unique chemical transformations. Although thallium(III) salts, such as thallium(III) trinitrate and thallium(III) trifluoroacetate (B77799), are more commonly cited for their utility in electrophilic aromatic substitutions and oxidation of alkenes and ketones, thallium(I) compounds also play a role, particularly in organometallic chemistry. wikipedia.orgyoutube.comwikipedia.org

Organothallium(I) compounds, while often considered obscure, are utilized in specific synthetic contexts. wikipedia.org A well-known example is thallium(I) cyclopentadienide (B1229720), which is prepared from thallium(I) salts and serves as a reagent to introduce the cyclopentadienyl (B1206354) ligand. wikipedia.orghhu.de The reactivity of the carbon-thallium bond is a key aspect of their chemical behavior. wikipedia.org While the direct application of Acetic acid, fluoro-, thallium(I) salt as a catalyst is not widely documented, its role as a precursor to other organothallium reagents or in reactions where a soluble, basic thallium(I) source is required remains a possibility in specialized synthetic methodologies. wikipedia.orgsarchemlabs.com

Integration of Thallium(I) Compounds in Semiconductor Research and Electronic Devices

The electronics industry is a primary consumer of thallium, where its unique electrical properties are leveraged in various components. wikipedia.orgnih.gov Thallium(I) compounds are integral to the function of certain semiconductor devices. For instance, the electrical conductivity of thallium(I) sulfide (B99878) changes upon exposure to infrared light, a property that makes it a valuable component in photoresistors. wikipedia.org

Thallium is also used as a dopant in selenium-based semiconductors to enhance their performance in applications such as rectifiers. wikipedia.org Furthermore, thallium(I) bromide (TlBr) has demonstrated significant potential for use in high-performance, room-temperature gamma-ray spectrometers due to its favorable electronic properties. sandia.gov While research has not specifically highlighted this compound, its potential as a source of thallium(I) ions for the synthesis or doping of these advanced semiconductor materials is plausible. chej.orgsarchemlabs.com

Table 1: Applications of Thallium(I) Compounds in Semiconductor Devices

| Compound/Material | Application | Function |

| Thallium(I) sulfide (Tl₂S) | Photoresistors | Electrical conductivity changes with infrared light exposure. wikipedia.org |

| Thallium(I) selenide (B1212193) (Tl₂Se) | Bolometers | Used for infrared detection. wikipedia.org |

| Thallium-doped Selenium | Rectifiers | Improves semiconductor performance. wikipedia.org |

| Thallium(I) bromide (TlBr) | Gamma-ray spectrometers | Enables efficient room-temperature radiation detection. sandia.gov |

| Thallium-doped Sodium Iodide/Cesium Iodide | Scintillation detectors | Enhances efficiency in gamma radiation detection. wikipedia.org |

Utilization of Thallium(I) in Specialized Optical Systems and Advanced Fiber Glass Manufacturing

Thallium(I) compounds possess distinct optical properties that make them essential for specialized applications. wikipedia.org Crystals of thallium(I) bromide and thallium(I) iodide are used to create infrared optical materials because they are harder than other common infrared optics and can transmit light at significantly longer wavelengths. wikipedia.orgsarchemlabs.com This material is commercially known as KRS-5. wikipedia.org

Additionally, thallium(I) oxide is incorporated into the manufacturing of specialty glasses to achieve a high index of refraction. wikipedia.org When combined with elements like sulfur, selenium, and arsenic, thallium is used to produce high-density glasses that have very low melting points, between 125 and 150°C. wikipedia.org These materials are critical in the design of specialized lenses and other optical components for advanced systems. sarchemlabs.comnoahchemicals.com The role of thallium in fiber optics also involves its use as a dopant in lenses to accelerate signal reception. noahchemicals.com

Table 2: Thallium(I) Compounds in Optical and Glass Applications

| Compound/Material | Application | Key Property |

| Thallium(I) bromide (TlBr) / Thallium(I) iodide (TlI) | Infrared (IR) optics (KRS-5) | Transmission of long-wavelength IR light, hardness. wikipedia.orgsarchemlabs.com |

| Thallium(I) oxide (Tl₂O) | High-refractive-index glass | Increases the refractive index of glass. wikipedia.org |

| Thallium-Arsenic-Sulfur/Selenium Glass | Low-melting-point glass | Forms high-density glass with a low melting point. wikipedia.org |

| Thallium-doped optical fibers | Fiber optic lenses | Serves as a dopant to hasten signal reception. noahchemicals.com |

Thallium(I) as Molecular Probes and Emulators of Alkali-Metal Ions in Chemical Systems

A significant aspect of thallium(I) chemistry is its remarkable similarity to the alkali metals, particularly potassium (K⁺). wikipedia.org The thallium(I) ion has an ionic radius and valence charge that are very similar to the potassium ion, allowing it to substitute for K⁺ in many biological systems, including ion pumps like the Na⁺/K⁺ ATPase. wikipedia.orgnih.gov

This biomimicry is exploited in cell biology and pharmacology research. Assays have been developed that use the influx of thallium(I) ions through potassium channels as a way to measure channel activity. moleculardevices.com The presence of intracellular Tl⁺ can be detected by highly sensitive fluorescent dyes, creating a robust method for screening large libraries of chemical compounds for their effects on potassium channels. moleculardevices.comnih.govionbiosciences.com In this context, any soluble thallium(I) salt, including this compound, can serve as the source for the Tl⁺ ions used as molecular probes to investigate the function of these vital cellular pathways. nih.gov

Exploration of Thallium-Containing Materials in Superconductivity Research

Thallium is a key component in a class of high-temperature ceramic superconductors. The discovery of thallium barium calcium copper oxide (TBCCO) superconductors in 1988 was a significant advancement in the field, with some compounds exhibiting transition temperatures (Tc) above 120 K. wikipedia.orgwikipedia.org These materials hold promise for a variety of applications, including magnetic resonance imaging (MRI), magnetic energy storage, and lossless electric power transmission. wikipedia.org

The general chemical formula for these materials is TlₘBa₂Caₙ₋₁CuₙO₂ₙ₊ₘ₊₂. wikipedia.org Research has shown that the transition temperature often increases with the number of copper oxide layers in the crystal structure. wikipedia.org Thallium-based superconductors are noted for being relatively stable against atmospheric degradation, making them attractive for practical applications such as passive microwave devices. researchgate.net For instance, the Tl-1223 phase, with a critical temperature of about 120 K, is being investigated as a potential coating for the beam shield of the proposed Future Circular Collider (FCC). cern.ch

Table 3: Selected Thallium-Based High-Temperature Superconductors

| Compound Formula | Common Name | Transition Temperature (Tc) |

| Tl₂Ba₂CuO₆ | Tl-2201 | Varies with oxygen content |

| Tl₂Ba₂CaCu₂O₈ | Tl-2212 | ~110 K |

| Tl₂Ba₂Ca₂Cu₃O₁₀ | Tl-2223 | >120 K wikipedia.orgwikipedia.org |

| TlBa₂Ca₂Cu₃O₉ | Tl-1223 | ~120 K cern.ch |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing acetic acid, fluoro-, thallium(I) salt, and how can purity be ensured?

- Methodology : The compound is typically synthesized by reacting thallium(I) hydroxide or carbonate with fluoroacetic acid in a controlled environment. The reaction mixture is evaporated, and the product is recrystallized from alcohol to enhance purity .

- Quality Control : Purity (≥99%) can be verified via elemental analysis, X-ray diffraction (XRD), or nuclear magnetic resonance (NMR) spectroscopy. Assay data and reagent suitability (e.g., catalyst use) should align with safety protocols .

Q. How can the solubility and stability of this compound be experimentally determined in aqueous systems?

- Procedure : Dissolve the salt in water at varying temperatures (20–100°C) and measure solubility gravimetrically. Stability tests involve monitoring pH changes and hydrolysis products (e.g., TlOH formation) under neutral, acidic, and alkaline conditions .

- Key Observations : Thallium(I) salts are generally soluble in water but insoluble in sodium sulfide solutions. Reactivity with sulfides or oxidizing agents should be avoided during testing .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Precautions : Use fume hoods, gloves, and protective eyewear. Acute toxicity (Hazard Class 2 for inhalation) requires strict adherence to OSHA guidelines .

- Emergency Measures : Neutralize spills with weak acids (e.g., diluted HCl) and dispose of waste via certified hazardous material channels. Reference Safety Data Sheets (SDS) for hazard classifications (e.g., Acute Tox. 2) .

Advanced Research Questions